molecular formula C9H14Cl2N2 B1441050 2-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1228879-12-6

2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No. B1441050
CAS RN: 1228879-12-6
M. Wt: 221.12 g/mol
InChI Key: LPEKHJMFAUWFGV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)pyridine dihydrochloride, also known as 2-Pyrrolidin-2-yl-pyridine dihydrochloride, is a chemical compound with the molecular formula C9H14Cl2N2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-(Pyrrolidin-2-yl)pyridine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.13 , and it is a solid at room temperature .

Scientific Research Applications

Pyrrolidine as a Versatile Scaffold

Pyrrolidine, a saturated scaffold with the five-membered ring structure, is widely utilized in medicinal chemistry for designing compounds for treating human diseases. The interest in pyrrolidine derivatives, including 2-(pyrrolidin-2-yl)pyridine dihydrochloride, stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage. These properties are crucial for the design of new compounds with varied biological profiles, highlighting the importance of stereochemistry in drug candidates for achieving target selectivity (Li Petri et al., 2021).

Bioactive Molecules with Pyrrolidine Rings

Pyrrolidine rings and their derivatives are featured in bioactive molecules characterized by selective target interaction. The structural diversity of pyrrolidine-based compounds, such as pyrrolizines, pyrrolidine-2-one, and prolinol derivatives, underscores their adaptability in addressing various pharmacological targets. This diversity facilitates the investigation of structure-activity relationships (SAR), providing insights into the influence of steric factors on biological activity and guiding the medicinal chemistry community in the development of novel therapeutic agents (Li Petri et al., 2021).

Synthetic Strategies for Pyrrolidine Compounds

The synthesis of pyrrolidine compounds can be approached either by constructing the ring from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. This flexibility in synthetic strategies is vital for the exploration of novel compounds with potential pharmacological applications. Moreover, the stereogenicity of the pyrrolidine ring's carbons plays a significant role in determining the biological profile of drug candidates, due to the different binding modes to enantioselective proteins. This aspect is critical in designing new pyrrolidine compounds with diverse biological activities (Li Petri et al., 2021).

Safety and Hazards

The safety information for 2-(Pyrrolidin-2-yl)pyridine dihydrochloride includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It is known that similar compounds can inhibit the activity of enzymes such as collagen prolyl-4-hydroxylase . This inhibition could potentially alter the structure and function of collagen, a key structural protein in the body.

Biochemical Pathways

If this compound does indeed inhibit collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to downstream effects on tissue structure and function, given the crucial role of collagen in these areas.

Result of Action

If this compound does inhibit collagen prolyl-4-hydroxylase, it could potentially alter the structure and function of collagen, affecting tissue structure and function .

properties

IUPAC Name

2-pyrrolidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKHJMFAUWFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
2-(Pyrrolidin-2-yl)pyridine dihydrochloride

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